molecular formula C13H15NO2 B130668 (3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 153745-22-3

(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No.: B130668
CAS No.: 153745-22-3
M. Wt: 217.26 g/mol
InChI Key: JVEHIYMWPAQEIR-DGCLKSJQSA-N
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Description

(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[2,1-b]oxazole ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable oxirane derivative, followed by cyclization under acidic or basic conditions to form the oxazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to modify the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully reduced analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: A compound with a similar pyridine ring structure.

    3-Methoxyphenylboronic acid: Shares a phenyl ring and boronic acid functionality.

Uniqueness

(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is unique due to its tetrahydropyrrolo[2,1-b]oxazole ring system, which imparts specific stereochemistry and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its unique biological and chemical properties.

Properties

IUPAC Name

(3S,7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13-8-7-12(15)14(13)11(9-16-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEHIYMWPAQEIR-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C(CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(=O)N1[C@H](CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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